molecular formula C9H4BrF7O B13703757 2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13703757
M. Wt: 341.02 g/mol
InChI Key: YDLYDCZFFTVUSM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated organic compound with a unique structure that combines bromine, fluorine, and hexafluoroisopropanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 2-bromo-4-fluorophenyl derivatives with hexafluoroacetone. One common method is the nucleophilic addition of 2-bromo-4-fluorophenyl magnesium bromide to hexafluoroacetone, followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF (Dimethylformamide).

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylacetonitrile
  • 2-Bromo-4-fluorophenylacetophenone
  • 2-Bromo-4-fluorophenyl-1,3-dioxolane

Uniqueness

2-(2-Bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol stands out due to its hexafluoroisopropanol group, which imparts unique properties such as high electronegativity and steric hindrance. These characteristics make it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.

Properties

Molecular Formula

C9H4BrF7O

Molecular Weight

341.02 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H4BrF7O/c10-6-3-4(11)1-2-5(6)7(18,8(12,13)14)9(15,16)17/h1-3,18H

InChI Key

YDLYDCZFFTVUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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